Gentiside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gentiside B is a natural compound that can be isolated from the root and rhizome of Gentiana rigescens . It has been found to have neuritogenic activity, meaning it can induce neurite outgrowth . In addition, Gentiana has been reported to have hepatoprotective, anti-inflammatory, analgesic, antiproliferative, and antimicrobial effects .

Synthesis Analysis

Based on the available literature, the synthesis of this compound and its derivatives has been studied. For instance, Tetradecyl 2,3-dihydroxybenzoate (ABG-001) has been designed and synthesized as a lead compound to treat Alzheimer’s disease, based on structure-activity relationships of gentisides . The alkyl chain and ester linkage group of ABG-001 were modified, leading to the design and synthesis of several novel gentiside derivatives .科学的研究の応用

Neurodegenerative Disorder Treatment : Gentisides, including Gentiside B, have potential therapeutic applications in treating neurodegenerative disorders. A study optimized the extraction of gentisides from Gentiana rigescens Franch. ex Hemsl., a plant known for its neuroprotective properties (Chu et al., 2015).

Neuritogenic Activity : Gentisides A and B, isolated from Gentiana rigescens Franch., demonstrated significant neuritogenic activity, promoting nerve growth in PC12 cells, suggesting their potential in nerve regeneration and treatment of neurological disorders (Gao, Li, & Qi, 2010).

Anti-inflammatory Properties : Gentiopicroside, a compound related to this compound, showed anti-inflammatory effects in a mouse model of colitis, indicating potential for treating inflammatory bowel diseases (Niu et al., 2016).

Antiviral Effects : A study investigated the effects of genistein, a compound related to this compound, on Herpes B virus. Genistein demonstrated antiviral activity and, when used with other antiviral treatments, reduced the effective dose of these drugs, indicating a potential role in antiviral therapy (Lecher, Diep, Krug, & Hilliard, 2019).

Antidiabetic Potential : Gentisic acid, another related compound, showed potential as an antidiabetic agent in in vitro and in silico studies. This research encourages further exploration of its effectiveness in diabetes management (Mechchate, Es-safi, Al kamaly, & Bousta, 2021).

Pharmacological Effects : Gentisic acid was also associated with various pharmacological effects, including anti-inflammatory, neuroprotective, and antioxidant activities, highlighting its potential in diverse therapeutic applications (Abedi, Razavi, & Hosseinzadeh, 2019).

特性

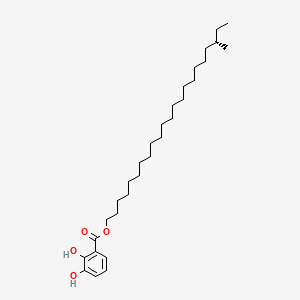

IUPAC Name |

[(20S)-20-methyldocosyl] 2,3-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEXPCXAWNKDMT-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

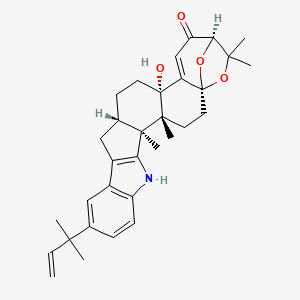

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)